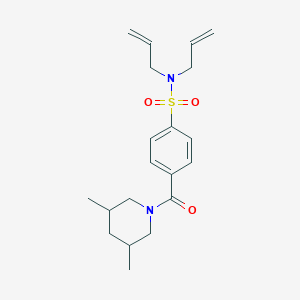

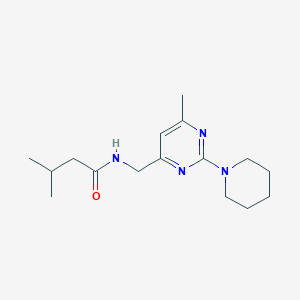

methyl 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

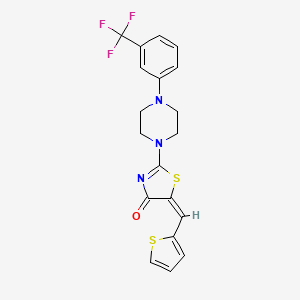

“Methyl 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylate” is a complex organic compound. The cyclopropyl group in the compound is a chemical structure derived from cyclopropane and is typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a key step in the synthesis process . Additionally, cyclopropanation reactions are crucial in the formation of the cyclopropyl group .

Molecular Structure Analysis

The molecular structure of this compound is influenced by the cyclopropyl and carbonyl groups. Due to the high electronegativity of the oxygen atom in the carbonyl group, the compound is polar in nature . The cyclopropyl group adds to the complexity of the structure .

Chemical Reactions Analysis

The compound, due to its cyclopropyl and carbonyl groups, can undergo a variety of chemical reactions. Cyclopropanation is a common reaction for cyclopropyl groups . Carbonyl compounds, due to the high electronegativity of the oxygen atom, open possibilities for many types of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are influenced by its molecular structure. The compound is polar due to the presence of the carbonyl group . The cyclopropyl group adds to the complexity of the structure, influencing its physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Synthesis of Methyl 4-Aminopyrrole-2-Carboxylates : A study by Galenko et al. (2015) demonstrated a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates, involving a relay catalytic cascade reaction. This method introduces substituents at the pyrrole nitrogen via nucleophilic reaction and allows the production of methyl 4-piperidinopyrrole-2-carboxylates (Galenko et al., 2015).

Crystal Structure Determination : Silva et al. (2012) worked on the crystal structure of functionalized pyrroles, including derivatives similar to methyl 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylate, to explore their potential as antitumoral agents. They utilized synchrotron X-ray powder diffraction data for this purpose (Silva et al., 2012).

Synthesis of Therapeutically Relevant Derivatives : Rochais et al. (2004) described the synthesis of methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates, useful as building blocks in medicinal chemistry. This synthesis paves the way for creating nitrogen heterocycles with potential therapeutic interest (Rochais et al., 2004).

Potential Pharmaceutical Applications

Antimicrobial Agents : Hublikar et al. (2019) synthesized novel methyl 1H-pyrrole-3-carboxylate derivatives, demonstrating significant antimicrobial properties. These findings suggest potential applications in developing new therapeutic tools (Hublikar et al., 2019).

Synthesis of α-Aminopyrrole Derivatives : Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates, leading to the creation of pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates. These compounds have potential utility in synthesizing pyrrole-containing products for pharmaceutical applications (Galenko et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)8-4-7(5-11-8)9(12)6-2-3-6/h4-6,11H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKUXUKWKVFIBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3015140.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015147.png)

![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B3015149.png)

![5-chloro-2-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3015150.png)

![3-amino-N-ethyl-4-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzamide](/img/structure/B3015156.png)

![6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3015159.png)